molecular formula C15H6Cl2F3NO2 B371418 6,8-dichloro-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one CAS No. 40728-68-5

6,8-dichloro-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one

Cat. No. B371418
CAS RN: 40728-68-5
M. Wt: 360.1g/mol
InChI Key: UYVHVZVFCQMUTO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure of “6,8-dichloro-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one” is not provided in the sources I found .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the transformations that a compound undergoes during chemical reactions. The specific chemical reactions involving “6,8-dichloro-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one” are not detailed in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. Unfortunately, the specific physical and chemical properties of “6,8-dichloro-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one” are not detailed in the sources I found .

Scientific Research Applications

Synthesis and Chemical Properties

6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one is involved in chemical reactions that yield various derivatives with potential applications in material science and pharmacology. For instance, its reaction with sodium dichloroisocyanurate in methanolic aqueous alkali can produce 3-benzoyl-2,1-benzisoxazoles and isomeric 2-phenyl-4H-3,1-benzoxazin-4-ones. These derivatives showcase the compound's versatility in synthesizing novel chemical entities, which could be of interest in developing new materials or drugs (Staskun & Es, 1993).

Crystal Structure and Molecular Interactions

The structural analysis of benzoxazinone derivatives, including those similar to 6,8-dichloro-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one, reveals their potential in material science. For example, studies on bis[2-(methyl/trifluoromethyl)-4H-3,1-benzoxazin-4-one] compounds highlight how the electronic effects of substituent groups and the molecular packing in crystals can influence material properties. These insights are valuable for designing materials with specific electronic or structural characteristics (Kovalevsky & Ponomarev, 2000).

Chemical Reactivity and Mechanistic Insights

The reactivity of benzoxazinone derivatives, including the cleavage and transformation reactions of compounds structurally related to 6,8-dichloro-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one, provides mechanistic insights that could be applied in synthetic chemistry and drug design. For instance, the unusual cleavage reactions of dibromo-benzoxazin-4-ones with o-phenylenediamine and anthranilic acid offer a glimpse into the complex reaction pathways that these compounds can undergo, which might be harnessed in synthetic strategies for novel compounds (Ismail et al., 1988).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. Unfortunately, the specific mechanism of action for “6,8-dichloro-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one” is not provided in the sources I found .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, the specific safety and hazards associated with “6,8-dichloro-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one” are not detailed in the sources I found .

Future Directions

The future directions of a compound refer to its potential applications and areas of research. Unfortunately, the specific future directions for “6,8-dichloro-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one” are not detailed in the sources I found .

properties

IUPAC Name

6,8-dichloro-2-[3-(trifluoromethyl)phenyl]-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6Cl2F3NO2/c16-9-5-10-12(11(17)6-9)21-13(23-14(10)22)7-2-1-3-8(4-7)15(18,19)20/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVHVZVFCQMUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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